molecular formula C22H26N4O3S B11491190 1-(1-adamantyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(1-adamantyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No.: B11491190
M. Wt: 426.5 g/mol
InChI Key: BXGUFJHDCMDCPJ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a complex organic compound that features an adamantyl group, a triazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction of a phenyl precursor.

    Final Coupling Reaction: The final step involves coupling the adamantyl group, triazole ring, and nitrophenyl group under specific conditions, often using a thiol reagent to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrophenyl group or other reducible moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity, while the triazole ring and nitrophenyl group contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)ethanone: A simpler compound with an adamantyl group and a ketone functional group.

    4-(1-Adamantyl)phenol: Contains an adamantyl group attached to a phenol ring.

    1-(1-Adamantyl)-3-(4-nitrophenyl)urea: Features both an adamantyl group and a nitrophenyl group, similar to the target compound.

Uniqueness

1-(1-Adamantyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is unique due to its combination of structural elements, which confer specific properties and potential applications not found in simpler or less complex analogs. The presence of the triazole ring, in particular, adds to its versatility and potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-(1-adamantyl)-2-[[4-ethyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C22H26N4O3S/c1-2-25-20(17-4-3-5-18(9-17)26(28)29)23-24-21(25)30-13-19(27)22-10-14-6-15(11-22)8-16(7-14)12-22/h3-5,9,14-16H,2,6-8,10-13H2,1H3

InChI Key

BXGUFJHDCMDCPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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